(3-Chloropyridin-2-yl)methanamine dihydrochloride
Overview
Description
“(3-Chloropyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C6H9Cl3N2 . It has a molecular weight of 215.5 g/mol. This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The InChI code for “(3-Chloropyridin-2-yl)methanamine dihydrochloride” is 1S/C6H7ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(3-Chloropyridin-2-yl)methanamine dihydrochloride” has a molecular weight of 215.5 g/mol. The compound is stored at a temperature of 4 degrees Celsius . It is shipped with an ice pack to maintain this temperature during transport .Scientific Research Applications
1. Anticonvulsant Agents
Research has shown the potential of Schiff bases of 3-aminomethyl pyridine, a category including compounds similar to (3-Chloropyridin-2-yl)methanamine dihydrochloride, as anticonvulsant agents. These compounds were synthesized and demonstrated protective effects against seizures in various models, with some showing remarkable protection over clinically used drugs (Pandey & Srivastava, 2011).
2. Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, which is structurally related to (3-Chloropyridin-2-yl)methanamine dihydrochloride, have been synthesized and shown to exhibit photocytotoxic properties in red light to various cell lines, suggesting potential applications in cancer therapy and cellular imaging (Basu et al., 2014).
3. Catalytic Applications
Unsymmetrical NCN' and PCN pincer palladacycles, synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state. This research indicates potential applications in catalysis (Roffe et al., 2016).
4. Hydroxylation of Alkanes
Diiron(III) complexes with tridentate 3N ligands, including bis(pyridin-2-ylmethyl)amine, have been studied as catalysts for selective hydroxylation of alkanes, demonstrating potential industrial and chemical synthesis applications (Sankaralingam & Palaniandavar, 2014).
5. Anticancer Activity
Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, such as phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, have been shown to have remarkable photocytotoxicity in various cancer cells, indicating potential applications in cancer treatment (Basu et al., 2015).
6. Ligand Exchange and Spin State Equilibria
Studies on Fe(II) complexes based on pentadentate ligands like N4Py, which includes 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine, have revealed insights into ligand exchange and spin state equilibria, contributing to the understanding of metal-ligand interactions in solution (Draksharapu et al., 2012).
7. Enhancement of Oxidative DNA Cleavage
Research on [Fe(II)(N4Py)CH3CN] complexes has shown enhancement in the rate of outer sphere electron transfer to oxygen under UV or visible irradiation, leading to an increased oxidative DNA cleavage activity. This suggests applications in biochemistry and molecular biology (Draksharapu et al., 2012).
8. Ring-Opening Polymerisation of Rac-Lactide
Zinc(II) complexes bearing camphor-based iminopyridines have been synthesized and shown to be effective in initiating the ring-opening polymerisation of rac-lactide, indicating potential uses in polymer science (Kwon et al., 2015).
9. Selective Detection of Metal Ions
Compounds formed from the reaction of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, including (pyridine-2-yl)methanamine, have been shown to effectively and selectively detect Hg and Ni ions, suggesting applications in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).
10. Inhibition of Lysyl Oxidase-Like 2 Enzyme
Novel LOXL2 enzyme inhibitors have been developed, including 2-substituted pyridine-4-ylmethanamines, demonstrating selective inhibition over other amine oxidases. This research suggests potential therapeutic applications (Hutchinson et al., 2017).
Safety And Hazards
“(3-Chloropyridin-2-yl)methanamine dihydrochloride” is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . In case of contact, immediate medical attention is required .
properties
IUPAC Name |
(3-chloropyridin-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-5-2-1-3-9-6(5)4-8;;/h1-3H,4,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXCTHVMOQFONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625815 | |
Record name | 1-(3-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropyridin-2-yl)methanamine dihydrochloride | |
CAS RN |
342816-31-3 | |
Record name | 1-(3-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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